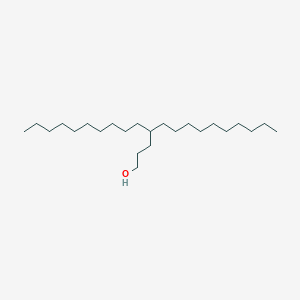

4-Decyltetradecan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Decyltetradecan-1-ol is a long-chain fatty alcohol with the molecular formula C24H50O. It is a colorless, waxy solid at room temperature and is known for its surfactant properties. This compound is primarily used in the cosmetics industry due to its ability to act as an emulsifier and stabilizer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Decyltetradecan-1-ol can be synthesized through the reduction of the corresponding fatty acid or ester. One common method involves the hydrogenation of 4-decyltetradecanoic acid using a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrogenation steps. This method allows for the large-scale production of fatty alcohols with high purity .

Types of Reactions:

Oxidation: this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: 4-Decyltetradecanoic acid.

Reduction: Decyltetradecane.

Substitution: 4-Decyltetradecyl chloride.

Applications De Recherche Scientifique

Surfactant in Nanoparticle Synthesis

4-Decyltetradecan-1-ol is utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize colloidal dispersions is vital for creating uniform particle sizes and enhancing the stability of nanoparticle formulations. The surfactant properties help reduce surface tension, facilitating the formation of nanoparticles in solutions.

| Application | Details |

|---|---|

| Nanoparticle Synthesis | Acts as a stabilizer and surfactant, improving dispersion and stability. |

| Biocompatibility | Enhances the compatibility of nanoparticles for biomedical applications. |

Biological Applications

The compound has been studied for its potential use in biological systems, particularly in cell labeling and imaging techniques. Its lipophilic nature allows it to integrate into cell membranes, making it useful for tracking cellular processes.

Case Study: Cell Labeling

In a study examining cell tracking using lipophilic contrast agents, this compound demonstrated significant efficacy in enhancing magnetic resonance imaging (MRI) contrast. The results indicated that cells labeled with this compound exhibited improved visibility during imaging sessions, which is crucial for monitoring cellular behaviors in vivo.

| Parameter | Value |

|---|---|

| Relaxivity (1.41 T) | 16.5 ± 0.1 mM−1s−1 |

| Relaxivity (7 T) | 4.00 ± 0.15 mM−1s−1 |

Biochemical Research

This compound serves as a lipid component in biochemical assays, particularly those involving membrane dynamics and interactions. Its incorporation into lipid bilayers aids in studying membrane fluidity and protein interactions within cellular membranes.

Mécanisme D'action

The primary mechanism by which 4-Decyltetradecan-1-ol exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of stable emulsions. This property is particularly useful in the formulation of cosmetics and pharmaceuticals. At the molecular level, it interacts with lipid bilayers, enhancing the permeability and stability of vesicular systems .

Comparaison Avec Des Composés Similaires

- 2-Decyl-1-tetradecanol

- 2-Octyl-1-dodecanol

- 2-Hexyl-1-decanol

- 2-Butyl-1-octanol

Comparison: 4-Decyltetradecan-1-ol is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Compared to 2-Decyl-1-tetradecanol, it has a different position of the hydroxyl group, affecting its reactivity and solubility. The longer chain length compared to 2-Octyl-1-dodecanol and 2-Hexyl-1-decanol results in higher melting and boiling points, making it more suitable for certain industrial applications .

Activité Biologique

4-Decyltetradecan-1-ol, a long-chain alcohol, has garnered attention in various fields due to its unique biological properties. This article explores the compound's synthesis, biological activity, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic carbon chain, which contributes to its amphiphilic nature. Its molecular formula is C24H50O, indicating it has a significant hydrophobic portion that influences its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of long-chain fatty acids with alcohols or through alkylation processes. For instance, one method utilizes triphenylphosphine and bromine in a controlled environment to produce the desired alkyl halide, which can subsequently be reduced to the alcohol form .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that compounds with long aliphatic chains, such as this compound, can disrupt microbial membranes due to their amphiphilic nature. In studies comparing the efficacy of different long-chain alcohols, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | < 50 μg/mL |

| Staphylococcus aureus | < 50 μg/mL |

| Bacillus subtilis | < 50 μg/mL |

| Enterococcus faecalis | < 50 μg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity and Biocompatibility

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The compound exhibited low cytotoxic effects at concentrations below its MIC, indicating a favorable safety profile for potential pharmaceutical applications. The cytotoxicity was evaluated using resazurin assays on Caco-2 cells, with results showing cell viability above 80% at therapeutic concentrations .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various long-chain alcohols included this compound as one of the test compounds. The findings revealed that it not only inhibited microbial growth but also demonstrated a lower cytotoxic profile compared to conventional antimicrobials like benzalkonium chloride .

Case Study 2: Application in Cosmetics

Due to its antimicrobial properties and low toxicity, this compound is being explored as a preservative in cosmetic formulations. It has shown effectiveness in preventing microbial contamination without compromising skin safety, making it an attractive alternative to synthetic preservatives .

Propriétés

IUPAC Name |

4-decyltetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O/c1-3-5-7-9-11-13-15-17-20-24(22-19-23-25)21-18-16-14-12-10-8-6-4-2/h24-25H,3-23H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBESQQWDXVCPEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.